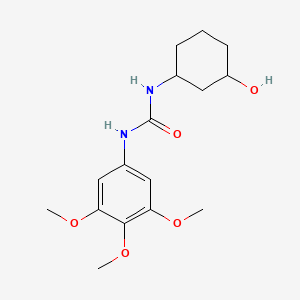

1-(3-Hydroxycyclohexyl)-3-(3,4,5-trimethoxyphenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Hydroxycyclohexyl)-3-(3,4,5-trimethoxyphenyl)urea, also known as HU-210, is a synthetic cannabinoid that was first synthesized in the 1980s. The compound is a potent agonist of the CB1 receptor, which is the primary receptor for the psychoactive effects of tetrahydrocannabinol (THC), the main psychoactive component of cannabis.

Aplicaciones Científicas De Investigación

Polyurethane Emulsifying and Electrolytic Properties

Polyurethane derivatives, including urea-based compounds, have been studied for their emulsifying and electrolytic properties. Research on the polycondensation kinetics in solution of alkylimino-2,2′ diethanols with diisocyanates, such as isophorone diisocyanate, highlighted the reactivity of NCO groups and the impact of steric hindrance from cyclohexyl and alkyl residues on reaction rates. This study suggests the potential of urea derivatives in the development of polyurethanes with specific properties, influenced by the urea component's structure (Gérard, Perchec, & Pham, 1988).

Photodegradation and Hydrolysis of Pesticides

Research into the photodegradation and hydrolysis of substituted urea pesticides, such as monolinuron and linuron, in water, underscores the environmental and degradation aspects of urea derivatives. These studies are crucial for understanding the environmental fate and safety of urea-based compounds, including potential pharmaceutical applications, by assessing their stability and degradation under various conditions (Gatidou & Iatrou, 2011).

Synthesis of 1,3-Benzoxathiol-2-one Derivatives

The synthesis of 1,3-Benzoxathiol-2-one derivatives from N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas showcases the chemical versatility of urea derivatives. This research demonstrates how urea compounds can be utilized in synthetic organic chemistry to create heterocyclic structures, which are valuable in pharmaceutical chemistry for their potential bioactive properties (Konovalova, Avdeenko, Dʼyakonenko, & Shishkina, 2020).

Thermal Decomposition Analysis

Studies on the thermal decomposition of alkyl- and aryl-ureas through DSC, TG, and IR spectroscopy contribute to our understanding of the physical and chemical stability of urea derivatives. Identifying the conditions under which urea compounds decompose can inform their safe handling and storage, as well as their applicability in various industrial processes (Stradella & Argentero, 1995).

Propiedades

IUPAC Name |

1-(3-hydroxycyclohexyl)-3-(3,4,5-trimethoxyphenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O5/c1-21-13-8-11(9-14(22-2)15(13)23-3)18-16(20)17-10-5-4-6-12(19)7-10/h8-10,12,19H,4-7H2,1-3H3,(H2,17,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMXDITIEDIBRLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)NC2CCCC(C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-methoxy-3-{[(methoxyimino)methyl]amino}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2363119.png)

![2-[4-(Oxiran-2-ylmethoxy)phenoxy]-1,3-thiazole](/img/structure/B2363120.png)

![(2S)-2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid](/img/structure/B2363121.png)

![N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2363122.png)

![5-(Benzyloxy)-7-bromobenzo[d]thiazole](/img/structure/B2363134.png)

![Benzo[d]thiazol-6-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2363136.png)